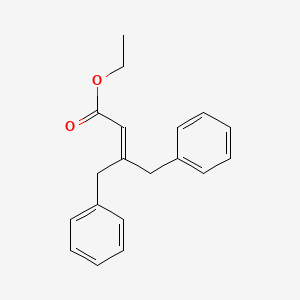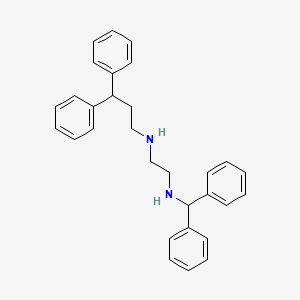![molecular formula C12H8F6S B12573912 {[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene CAS No. 201943-34-2](/img/structure/B12573912.png)
{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene is a fluorinated organic compound with the molecular formula C12H8F6S. This compound is characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a hexafluoropentynyl chain. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene typically involves the following steps:
Formation of the Hexafluoropentynyl Intermediate: The hexafluoropentynyl group can be synthesized through the reaction of a suitable alkyne with a fluorinating agent under controlled conditions.
Attachment of the Sulfanyl Group: The hexafluoropentynyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with Benzene: Finally, the sulfanyl-substituted hexafluoropentynyl intermediate is coupled with a benzene derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, {[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene is used as a building block for the synthesis of more complex fluorinated compounds
Biology
The compound’s fluorinated nature makes it a valuable tool in biological studies, particularly in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants, which have applications in various sectors including electronics and coatings.
Mechanism of Action
The mechanism of action of {[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. For example, in pharmaceuticals, the compound can inhibit specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Another fluorinated compound used in pharmaceutical research.
1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene is unique due to its combination of a hexafluoropentynyl group and a sulfanyl-substituted benzene ring. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
201943-34-2 |
|---|---|
Molecular Formula |
C12H8F6S |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexafluoropent-1-ynylsulfanylmethylbenzene |
InChI |
InChI=1S/C12H8F6S/c13-10(14)12(17,18)11(15,16)6-7-19-8-9-4-2-1-3-5-9/h1-5,10H,8H2 |
InChI Key |
BYGDROJYTDMKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC#CC(C(C(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
silane](/img/structure/B12573860.png)
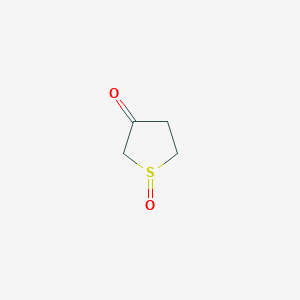
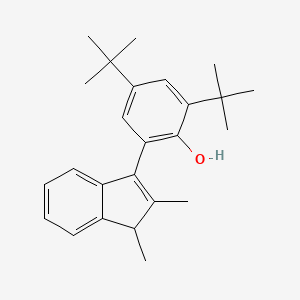
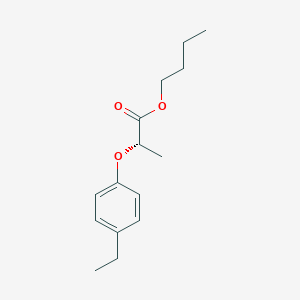
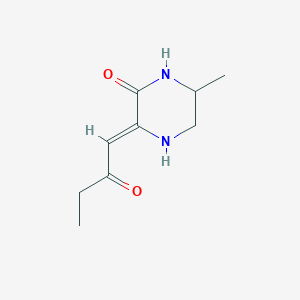
![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)
![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)
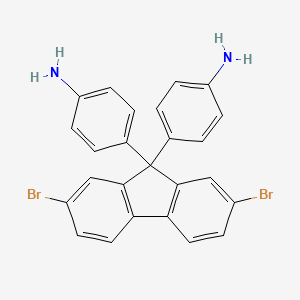


![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
